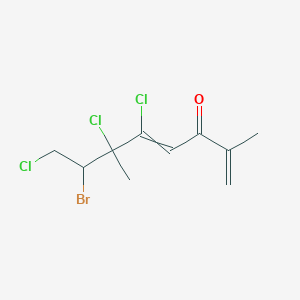
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one is a chemical compound characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to an octadienone backbone
Preparation Methods
The synthesis of 7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one typically involves multiple steps, including halogenation and alkylation reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the precursor molecule.
Alkylation: Addition of methyl groups to the appropriate positions on the octadienone backbone. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one can be compared with other similar compounds, such as:
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-ol: This compound has a hydroxyl group instead of a ketone group.
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-amine: This compound has an amine group instead of a ketone group. The uniqueness of this compound lies in its specific combination of halogen and methyl groups, which can confer distinct chemical and biological properties.
Properties
CAS No. |
73328-39-9 |
|---|---|
Molecular Formula |
C10H12BrCl3O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
7-bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one |
InChI |
InChI=1S/C10H12BrCl3O/c1-6(2)7(15)4-9(13)10(3,14)8(11)5-12/h4,8H,1,5H2,2-3H3 |
InChI Key |
QRDOBLZPGKSKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C=C(C(C)(C(CCl)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


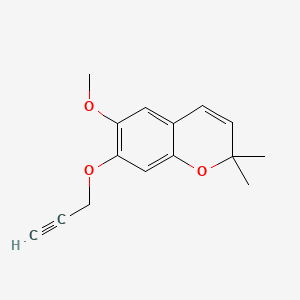
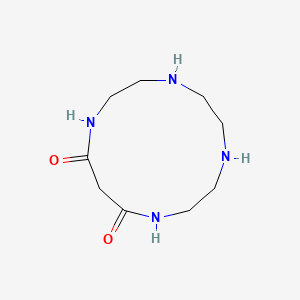
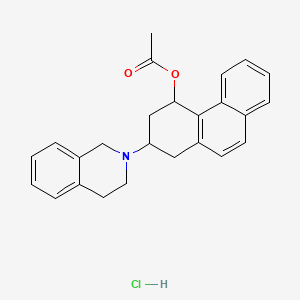
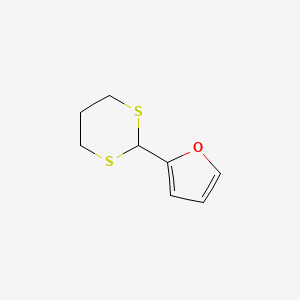
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
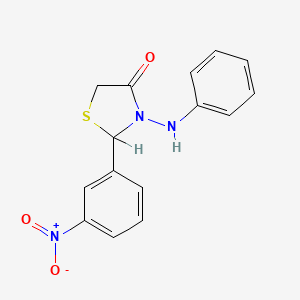
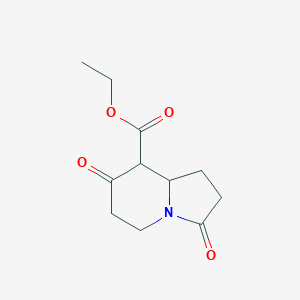
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
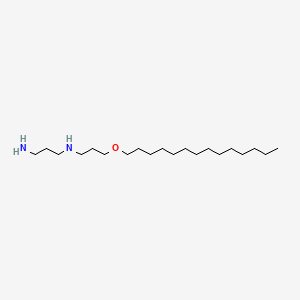
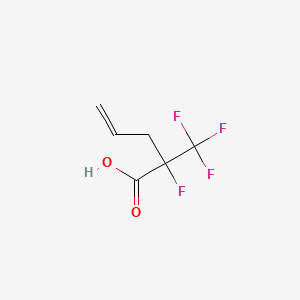
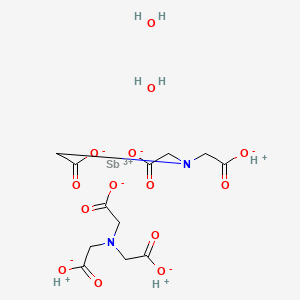

![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
